molecular formula C6H8BNO2 B1199585 3-Aminophenylboronic acid CAS No. 30418-59-8

3-Aminophenylboronic acid

Cat. No. B1199585
CAS RN: 30418-59-8
M. Wt: 136.95 g/mol
InChI Key: JMZFEHDNIAQMNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of α-aminoboronates, which are structural analogues of 3-aminophenylboronic acid, can be achieved via Rhodium-catalyzed enantioselective C(sp3)-H borylation. This method allows for efficient synthesis and stereospecific transformations of α-aminoboronates, demonstrating the compound's versatile synthetic utility (Reyes et al., 2019).

Molecular Structure Analysis

Research on 3-formylphenylboronic acid and its analogues has provided insights into the molecular structure of related compounds, highlighting the importance of geometry optimization and theoretical calculations in understanding their stability and reactivity (Tanış et al., 2020).

Chemical Reactions and Properties

3-Aminophenylboronic acid's reactivity has been explored through its interaction with secondary amines to form diverse products, including 3-amino-substituted benzoxaboroles. These reactions vary with the structure of the amines, demonstrating the compound's versatile chemical behavior (Adamczyk-Woźniak et al., 2010).

Physical Properties Analysis

Polymerization of 3-aminophenylboronic acid has been used to modify capillary electrophoresis capillaries, indicating its potential in enhancing selectivity in separation processes. This application showcases the influence of its functional groups on its physical properties (Bossi et al., 2004).

Chemical Properties Analysis

The electropolymerization of 3-aminophenylboronic acid has been studied in non-aqueous solutions, revealing the formation of cross-linked nanoporous polymer membranes. This process, requiring no exogenous protons, showcases the unique chemical properties and potential applications of the compound in material science (Wang et al., 2016).

Scientific Research Applications

  • Functionalization of Magnetic Nanocomposites for Glycoprotein Recognition : A study by Li et al. (2018) reports the fabrication of an aminophenylboronic acid functionalized magnetic nanocomposite (Fe3O4/ZIF-8/APBA). This nanocomposite exhibits high adsorption capacity and specificity toward glycoproteins, making it valuable in proteomics research.

  • Capillary Electrophoresis for Separation of Diastereoisomers and Glycoproteins : Bossi et al. (2004) discuss the use of poly-aminophenylboronic acid in capillary electrophoresis for the selective separation of diastereoisomers and proteins, such as haemoglobins. This demonstrates its application in chromatographic techniques and protein analysis (Bossi et al., 2004).

  • Bacteria Detection through Affinity Binding : Wannapob et al. (2010) developed an affinity sensor using 3-aminophenylboronic acid for bacteria detection, utilizing its ability to bind to diols on bacterial cell walls. This method offers a time-saving and cost-effective approach for bacterial analysis in various water types (Wannapob et al., 2010).

  • Quartz Crystal Biosensors for Detecting Sugars and Glycated Hemoglobin : Přibyl and Skládal (2005) used 3-aminophenylboronic acid to construct affinity mass sensors for saccharides and glycated hemoglobin detection. This illustrates its utility in biosensor development (Přibyl & Skládal, 2005).

  • Electrochemical Polymerization of 3-Aminophenylboronic Acid : Tan, Wang, and Feng (2013) investigated the use of graphene oxide and reduced graphene oxide as carbocatalysts for the polymerization of 3-aminophenylboronic acid. Their study highlights its role in enhancing polymerization rates and improving polymer quality (Tan, Wang, & Feng, 2013).

  • Microspheres for Protein Molecular Imprinting : Yan, Lu, and Gao (2007) utilized the polymerization of 3-aminophenylboronic acid in aqueous environments to modify microspheres for protein imprinting, demonstrating its potential in bio-macromolecular affinity studies (Yan, Lu, & Gao, 2007).

  • Electropolymerization in Ionic Liquids for Sensor Development : Zou, Yaqiu, and Cui (2020) explored the electropolymerization of 3-aminophenylboronic acid in ionic liquids, highlighting its application in creating sensors for glucose and other diol-containing analytes (Zou, Yaqiu, & Cui, 2020).

Safety And Hazards


  • Storage : Store 3-APBA as a combustible solid.

  • WGK Classification : WGK 3 (moderate water hazard).

  • Flash Point : Not applicable.


Future Directions


  • Sensor Development : Further research can explore novel applications of 3-APBA in biosensors, especially for detecting specific diol-containing molecules.

  • Functional Materials : Investigate its use as a building block for constructing other boron-containing materials.

  • Biomedical Applications : Explore potential therapeutic applications or drug delivery systems based on 3-APBA.


properties

IUPAC Name

(3-aminophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZFEHDNIAQMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

280563-63-5
Record name Poly(3-aminophenylboronic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280563-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10867227
Record name 3-Aminophenylboronic acid
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Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminophenylboronic acid

CAS RN

30418-59-8, 66472-86-4
Record name 3-Aminophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30418-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminobenzeneboronic acid
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Record name 3-Aminophenylboric acid hemisulphate
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Record name 3-Aminophenylboronic acid
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Record name (m-aminophenyl)metaboric acid
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Record name 3-AMINOPHENYLBORONIC ACID
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Synthesis routes and methods I

Procedure details

The reaction scheme is illustrated in FIG. 6. FIG. 7 shows IR spectra of the reactants sulfo-NHS-biotin (top) and m-aminophenylboronic acid (middle), and the non-purified reaction mixture after stirring (bottom), comprising the reaction product (i.e. the compound with formula (II)). The bottom spectrum shows an additional vibration at about 1685 cm-1 (indicated with an arrow in FIG. 7) which can be attributed to the amide bond formed between biotin and m-aminophenylboronic acid.
Name
sulfo-NHS-biotin
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Synthesis routes and methods II

Procedure details

A mixture of 1-bromonaphthalene 1, magnesium powder in THF is irradiated for 15 min to produce Grignard reagent 2 which reacts with tributyl borate to yield the boronic ester 3. Hydrolysis of 3 with aqueous sulfuric acid affords 1-naphthalene boronic acid 4 (Song, Y; Ding, Z; Wang, Q; Tao, F. Syn. Comm. 1998, 28, 3757, WO 9964428).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,250
Citations
R Wannapob, P Kanatharana, W Limbut… - Biosensors and …, 2010 - Elsevier
Boronic acid that can reversibly bind to diols was used to detect bacteria through its affinity binding reaction with diol-groups on bacterial cell walls. 3-Aminophenylboronic acid (3-APBA…
Number of citations: 57 www.sciencedirect.com
YP Zhang, SH Lee, KR Reddy… - Journal of Applied …, 2007 - Wiley Online Library
… SiO 2 /Poly(3-aminophenylboronic acid) (PAPBA) composites were synthesized under … sodium fluoride and D-fructose to anchor 3-aminophenylboronic acid groups on to SiO 2 surface. …
Number of citations: 331 onlinelibrary.wiley.com
Y Liu, X He, P Ma, Y Huang, X Li, Y Sun, X Wang… - Talanta, 2020 - Elsevier
… aqueous method, followed by modified with 3-aminophenylboronic acid (APBA). Dopamine (… in the fluorescence intensity of 3-aminophenylboronic acid-functionalized Cys-AIZS QDs (…
Number of citations: 23 www.sciencedirect.com
X Zhong, HJ Bai, JJ Xu, HY Chen… - Advanced Functional …, 2010 - Wiley Online Library
… A newly developed electrochemical cell sensor for the determination of K562 leukemia cells using 3-aminophenylboronic acid (APBA)-functionalized multiwalled carbon nanotubes (…
Number of citations: 93 onlinelibrary.wiley.com
M Golabi, F Kuralay, EWH Jager, V Beni… - Biosensors and …, 2017 - Elsevier
… In this paper, we report on the use of 3-aminophenylboronic acid (3-APBA) for the electrochemical fabrication of a cell-imprinted polymer (CIP). The use of a monomer bearing a boronic …
Number of citations: 117 www.sciencedirect.com
S Badhulika, C Tlili, A Mulchandani - Analyst, 2014 - pubs.rsc.org
… The work involved the electrochemical polymerization of 3-aminophenylboronic acid (3-APBA) in the presence of fluoride on the surface of SWNTs and their subsequent evaluation as …
Number of citations: 42 pubs.rsc.org
XG Li, F Zhang, Y Gao, QM Zhou, Y Zhao, Y Li… - Biosensors and …, 2016 - Elsevier
… Owing to the covalent reaction between the boric acid group of 3-aminophenylboronic acid (APBA) and the cis-glycol groups of the glycoproteins, the BSA-Cu NCs were further …
Number of citations: 71 www.sciencedirect.com
A Vega, M Zarate, H Tlahuext, H Höpfl - … Crystallographica Section E …, 2010 - scripts.iucr.org
… The asymmetric unit of I contains one 3-aminophenylboronic acid and one water molecule (Figure 1). The boronic acid molecules are associated through the well-known -B(OH) 2 ···(HO…
Number of citations: 19 scripts.iucr.org
JY Wang, TC Chou, LC Chen, KC Ho - Biosensors and Bioelectronics, 2015 - Elsevier
… Our approach uses an electrode modified with poly(3-aminophenylboronic acid) (PAPBA) nanoparticles (20–50 nm) and a sensing scheme named “binding-induced ion flux blocking.” …
Number of citations: 47 www.sciencedirect.com
A Varyambath, CH Tran, WL Song, I Kim - ACS omega, 2017 - ACS Publications
… In this study, our interest was to produce 3-aminophenylboronic acid (APBA)-functionalized PAr. Initially, we have synthesized PArs by self-polymerization of aromatic hydrocarbons, …
Number of citations: 11 pubs.acs.org

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